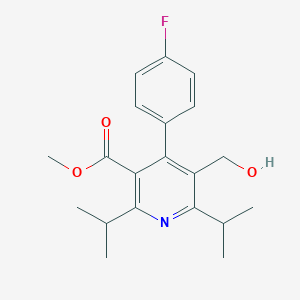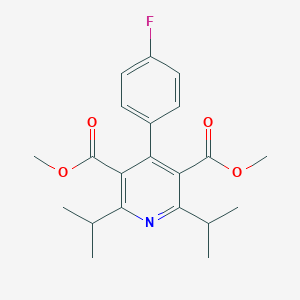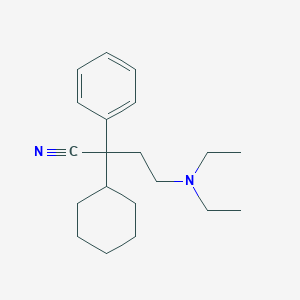
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile, commonly known as Phencyclidine (PCP), is a synthetic dissociative drug that was first synthesized in 1926. PCP has been used as an anesthetic and has been abused as a recreational drug due to its hallucinogenic properties. However, in recent years, PCP has gained attention in scientific research due to its potential therapeutic benefits.
Mécanisme D'action
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. By blocking glutamate, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile can disrupt the communication between neurons, leading to the dissociative and hallucinogenic effects that are commonly associated with the drug.
Effets Biochimiques Et Physiologiques
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been shown to have a range of biochemical and physiological effects. In addition to its NMDA receptor antagonism, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has also been shown to increase heart rate, blood pressure, and body temperature, and can cause respiratory depression and seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has several advantages for use in lab experiments. Its dissociative effects can be useful in studying the neural mechanisms underlying perception and consciousness. Additionally, its NMDA receptor antagonism makes it a useful tool for studying the role of glutamate in various neurological and psychiatric conditions. However, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile also has several limitations, including its potential for abuse and toxicity at high doses.
Orientations Futures
There are several potential future directions for research on alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. One area of interest is the development of new drugs that target the NMDA receptor, based on the insights gained from studying alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. Additionally, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile may have potential as a treatment for conditions such as depression and anxiety, although more research is needed to establish its safety and efficacy. Finally, further research is needed to understand the long-term effects of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile use on the brain and body.
Méthodes De Synthèse
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is synthesized by reacting 1-phenylcyclohexanone with diethylamine and hydrocyanic acid. The resulting product is then purified through crystallization and recrystallization.
Applications De Recherche Scientifique
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been studied for its potential therapeutic benefits in treating various medical conditions, including depression, anxiety, and chronic pain. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which suggests that it may be effective in treating conditions associated with NMDA receptor dysfunction.
Propriétés
Numéro CAS |
102314-46-5 |
|---|---|
Nom du produit |
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile |
Formule moléculaire |
C20H30N2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3 |
Clé InChI |
VGUTXEYVDQAZOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
Synonymes |
α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
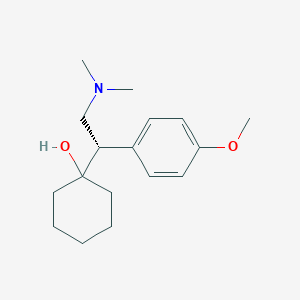
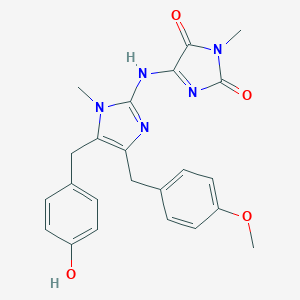
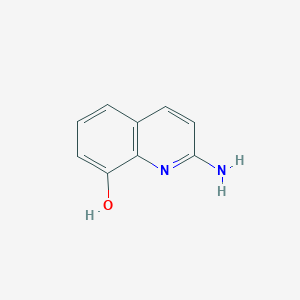
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
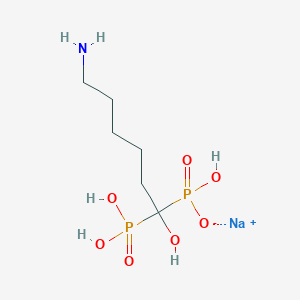
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)
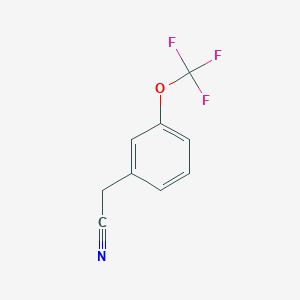
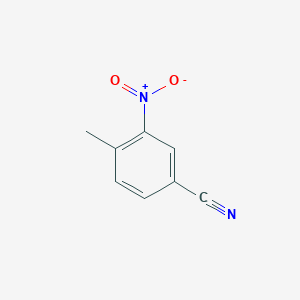
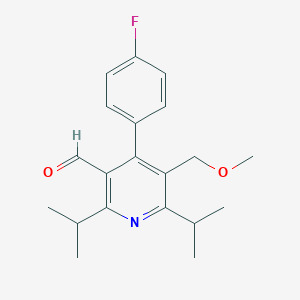
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
